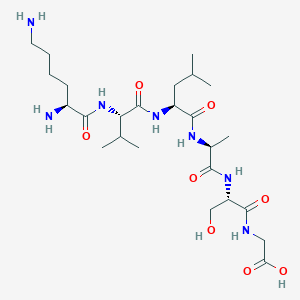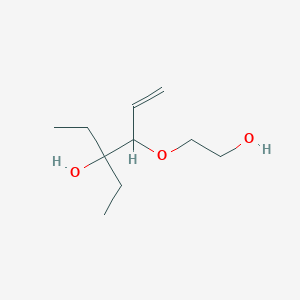
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol is an organic compound with the molecular formula C10H20O3. It is characterized by the presence of an ethyl group, a hydroxyethoxy group, and a hexenol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol typically involves the reaction of 3-ethyl-5-hexen-3-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the hexenol backbone can be reduced to form saturated alcohols.
Substitution: The hydroxyethoxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-5-hexen-3-ol: Lacks the hydroxyethoxy group, making it less versatile in chemical reactions.
4-(2-Hydroxyethoxy)hex-5-en-3-ol: Lacks the ethyl group, which may affect its reactivity and applications.
Uniqueness
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol is unique due to the presence of both the ethyl and hydroxyethoxy groups
Propiedades
Número CAS |
146849-04-9 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
3-ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol |
InChI |
InChI=1S/C10H20O3/c1-4-9(13-8-7-11)10(12,5-2)6-3/h4,9,11-12H,1,5-8H2,2-3H3 |
Clave InChI |
DXUHEGLXWMWGPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C=C)OCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
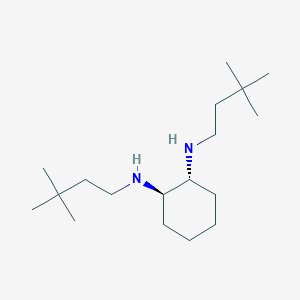
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
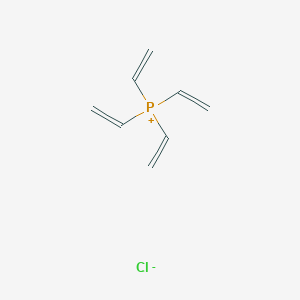
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
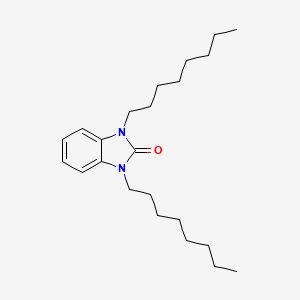
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
